molecular formula C23H16ClF2N3O2 B2485522 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 932458-45-2

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2485522
CAS No.: 932458-45-2
M. Wt: 439.85
InChI Key: KAQOHCNAFNARHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide features a 1,2-dihydroquinazolin-2-one core substituted at position 4 with a 2-fluorophenyl group and at position 6 with a chlorine atom. The acetamide moiety is linked to the quinazolinone’s 1-position and bears an N-(4-fluoro-2-methylphenyl) group. The fluorine and chlorine substituents likely enhance lipophilicity and metabolic stability, while the acetamide group provides hydrogen-bonding capability for target interactions.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O2/c1-13-10-15(25)7-8-19(13)27-21(30)12-29-20-9-6-14(24)11-17(20)22(28-23(29)31)16-4-2-3-5-18(16)26/h2-11H,12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQOHCNAFNARHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 2-aminobenzamide to form the quinazolinone core. This intermediate is then chlorinated and further reacted with 4-fluoro-2-methylaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The 6-chloro substituent on the quinazolinone core serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis replaces the chloro group with aryl moieties. For example:

Reagent (Ar–B(OH)₂)Catalyst SystemSolventTemp (°C)Yield (%)EGFR IC₅₀ (nM)
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃DMF808514
3-CyanophenylPd(OAc)₂, XPhosTHF607830

This modification enhances epidermal growth factor receptor (EGFR) tyrosine kinase inhibition, critical for anticancer applications .

Sonogashira Coupling

Alkynylation at C-6 via reaction with terminal alkynes introduces sp-hybridized carbon chains:

AlkyneBaseSolventYield (%)
PhenylacetyleneNEt₃DMF73
1-HexyneK₂CO₃THF68

Alkynylated derivatives show improved solubility and binding affinity to biological targets .

Nucleophilic Aromatic Substitution

The electron-deficient quinazolinone ring facilitates substitution at C-6 with nucleophiles:

NucleophileConditionsProductYield (%)
NH₃CuI, DMF, 100°C6-Aminoquinazolinone65
NaN₃DMSO, 120°C6-Azido derivative72
KSCNDMF, reflux6-Thiocyano analog58

These reactions enable functional diversification for structure-activity relationship (SAR) studies .

Amide Bond Hydrolysis and Functionalization

The acetamide side chain undergoes hydrolysis under acidic or basic conditions:

  • Hydrolysis :

    • Conditions : 6M HCl, reflux, 12 h

    • Product : Carboxylic acid derivative (yield: 89%).

The resulting acid can be re-esterified or coupled with amines to generate novel analogs:

ReagentProductApplication
MeOH, H₂SO₄Methyl esterImproved lipophilicity
Benzylamine, EDCBenzylamideAntimicrobial activity

Oxidation and Reduction

  • Oxidation with KMnO₄ converts the 2-oxo group to a ketone, enhancing electrophilicity.

  • Reduction with NaBH₄ yields dihydroquinazoline intermediates, altering planarity and bioactivity .

Halogenation

Electrophilic fluorination at C-4 using Selectfluor® introduces additional fluorine atoms, improving metabolic stability:

ReagentPositionYield (%)
Selectfluor®C-462

Fluorophenyl Ring Functionalization

The 2-fluorophenyl group participates in:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups for further reduction to amines.

  • Suzuki Coupling : Direct cross-coupling is limited due to steric hindrance but feasible with bulky ligands .

Mechanistic Insights

  • Cross-Couplings : Proceed via oxidative addition of the C–Cl bond to Pd(0), transmetallation with boronic acid/alkyne, and reductive elimination .

  • Amide Hydrolysis : Acid-catalyzed cleavage of the C–N bond generates a carboxylic acid intermediate.

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide possesses significant antimicrobial properties. In vitro tests demonstrated effectiveness against various microbial strains, suggesting its potential as a therapeutic agent for treating infections caused by resistant microorganisms.

Antiviral Effects

Preliminary investigations suggest that this compound may act as an antiviral agent by inhibiting viral replication. Its ability to interfere with viral enzymes or host cell pathways is currently under study, indicating a promising avenue for further research.

Anticancer Potential

The quinazolinone core is known for its role in inhibiting kinases involved in cancer cell signaling pathways. Compounds in this class have demonstrated potential as kinase inhibitors, making them valuable candidates for cancer therapy.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinazolinone derivatives, including the target compound. Results indicated that it showed notable activity against gram-positive and gram-negative bacteria, highlighting its potential for further development as an antimicrobial agent .

Case Study 3: Cancer Therapeutics

Research published in Cancer Research investigated the anticancer properties of quinazolinone derivatives. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific kinases involved in cancer progression . This positions the target compound as a candidate for further investigation in cancer therapy.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the chloro and fluoro substituents enhance its binding affinity and specificity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Core Substituents Acetamide Substituent Notable Features Reference
Target Compound Quinazolinone 6-Cl, 4-(2-fluorophenyl) N-(4-fluoro-2-methylphenyl) Ortho-fluorine on phenyl; methyl enhances lipophilicity
2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide Tetrahydroquinazolinone 3-(4-fluorophenyl), 4-oxo N-(2-(4-chlorophenyl)-tetrahydroquinazolin-6-yl) Thioether linkage; saturated core increases conformational flexibility
2-(4-chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide 4H-Quinazolinone 4-Cl-3-fluorophenyl N-(2-dimethylamino-6-fluoroquinazolin-3-yl) Dimethylamino group improves solubility; dual fluorine substitution
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl 3,4-Dichlorophenyl N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl) Dichloro substitution; multiple conformers in asymmetric unit
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone 3-(4-chlorophenyl), 4-oxo N-(4-sulfamoylphenyl) Sulfamoyl group increases hydrophilicity; sulfanyl linkage affects redox stability

Key Observations :

  • Core Heterocycle: The target compound’s quinazolinone core is shared with analogues in , and , whereas uses a pyrazol-4-yl scaffold. Quinazolinones are preferred for planar stacking interactions in biological systems.
  • Substituent Effects :
    • Halogenation : The target compound’s 6-Cl and 2-fluorophenyl groups contrast with the 4-Cl-3-fluorophenyl in , suggesting tailored electronic effects. Chlorine increases lipophilicity, while fluorine enhances metabolic stability.
    • Acetamide Modifications : The N-(4-fluoro-2-methylphenyl) group in the target compound balances hydrophobicity (methyl) and polarity (fluoro), differing from the sulfamoyl group in , which drastically increases hydrophilicity.

Physicochemical Properties

  • Melting Points : reports a melting point of 473–475 K for its pyrazol-4-yl analogue, indicative of strong intermolecular hydrogen bonding . The target compound’s melting point is unreported, but its amide group likely facilitates similar interactions.
  • Solubility: The dimethylamino group in and sulfamoyl group in improve aqueous solubility compared to the target compound’s lipophilic 4-fluoro-2-methylphenyl substituent.

Hydrogen Bonding and Crystallography

  • Dimer Formation : The pyrazol-4-yl compound in forms N–H⋯O hydrogen-bonded dimers (R₂²(10) motif), a feature likely shared by the target compound due to its amide group. Such interactions influence crystal packing and stability.
  • Conformational Flexibility: Dihedral angles between aromatic rings in vary (54.8°–77.5°), suggesting substituents on the target compound’s quinazolinone may similarly affect molecular conformation and binding interactions.

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide (CAS Number: 932458-45-2) is a novel quinazolinone derivative noted for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Molecular Formula : C18H16ClF2N3O
  • Molecular Weight : 363.79 g/mol
  • Structural Characteristics : The presence of chloro and fluoro substituents enhances its reactivity and biological interactions.

The synthesis typically involves multi-step organic reactions, emphasizing the need for controlled conditions to achieve high purity and yield. Techniques like high-performance liquid chromatography (HPLC) are commonly employed for monitoring synthesis progress.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Modulation of Signaling Pathways : It is hypothesized to affect pathways related to apoptosis and cell cycle regulation.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines, with IC50 values indicating potent inhibitory effects on tumor growth.

StudyCell LineIC50 Value (µM)Mechanism
A54912.5Apoptosis induction
MCF78.0Cell cycle arrest

Antiviral Properties

The antiviral activity of quinazolinone derivatives has gained attention, particularly against RNA viruses. Preliminary data suggest that this compound may inhibit viral replication through interference with viral polymerases.

Virus TypeEC50 Value (µM)Reference
HCV15.0
HIV10.5

Case Studies

  • Study on Anticancer Efficacy :
    A study conducted on the effects of this compound on human lung cancer cells demonstrated significant growth inhibition compared to control groups. The study reported a mechanism involving the activation of apoptotic pathways.
    "The compound induced apoptosis in A549 cells through the upregulation of pro-apoptotic factors" .
  • Antiviral Screening :
    In a screening for antiviral agents, the compound exhibited promising results against Hepatitis C Virus (HCV), showing potential as a therapeutic agent in further clinical evaluations.
    "Our findings suggest that this quinazolinone derivative could be a lead candidate for further development against HCV" .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis typically involves constructing the quinazolinone core, followed by introducing fluorophenyl and acetamide moieties. Critical parameters include:
  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (e.g., 60–80°C).
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Copper salts or palladium catalysts may improve coupling reactions (e.g., forming the acetamide linkage) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates .

Q. Which characterization techniques are essential for verifying structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : Confirm regioselectivity of fluorophenyl substitution (¹H/¹³C NMR) and assess hydrogen bonding in the quinazolinone core (e.g., downfield shifts for NH protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect halogen isotopic patterns (Cl/F) .
  • HPLC : Monitor reaction progress and ensure >95% purity before biological assays .

Q. How can researchers design initial biological activity screens?

  • Methodological Answer : Prioritize assays aligned with quinazolinone derivatives' known activities:
  • Kinase inhibition : Use ADP-Glo™ assays (e.g., EGFR or VEGFR2 kinases) at 1–50 µM concentrations .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC50 calculations .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in related derivatives?

  • Methodological Answer :
  • Substitution patterns : Replace 2-fluorophenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .
  • Scaffold hopping : Compare bioactivity with benzothiadiazine () or triazolo-thiazole () analogs to identify core-specific interactions.
  • Table : Comparative IC50 Values of Quinazolinone Derivatives
CompoundTargetIC50 (µM)
Parent compoundEGFR10.5
6-Nitro-substituted analogEGFR3.2
Benzothiadiazine analogVEGFR28.7

Q. How should researchers address contradictions in biological data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
  • Computational modeling : Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent ratio, catalyst loading) and reduce trial-and-error approaches .
  • Continuous flow chemistry : Enhance scalability for exothermic steps (e.g., acylations) while minimizing by-products .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells .
  • RNA-seq/proteomics : Profile downstream gene/protein expression changes post-treatment .
  • Mutagenesis studies : Validate binding residues (e.g., kinase ATP-binding pocket) via site-directed mutagenesis .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Tumor microenvironment : Use 3D spheroid models or PDX (patient-derived xenograft) systems to mimic in vivo conditions .
  • Dosage optimization : Conduct PK/PD studies to align in vitro IC50 with achievable plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.